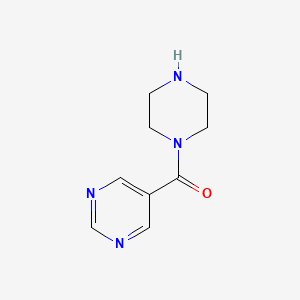

5-(Piperazine-1-carbonyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N4O |

|---|---|

Molecular Weight |

192.22 g/mol |

IUPAC Name |

piperazin-1-yl(pyrimidin-5-yl)methanone |

InChI |

InChI=1S/C9H12N4O/c14-9(8-5-11-7-12-6-8)13-3-1-10-2-4-13/h5-7,10H,1-4H2 |

InChI Key |

BKABXKPLWMPHDW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CN=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Validation of 5-(Piperazine-1-carbonyl)pyrimidine Scaffolds

Topic: Synthesis and Characterization of 5-(Piperazine-1-carbonyl)pyrimidine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 5-(piperazine-1-carbonyl)pyrimidine core (also referred to as (piperazin-1-yl)(pyrimidin-5-yl)methanone) represents a privileged scaffold in fragment-based drug discovery (FBDD). Unlike its 2- and 4-substituted counterparts, the 5-substituted pyrimidine lacks the electronic deactivation associated with direct nitrogen adjacency, offering unique physicochemical properties (logP, pKa) and vector orientation for kinase and GPCR ligand design.

This guide details the high-fidelity synthesis of this core, addressing specific challenges such as the poor solubility of pyrimidine-5-carboxylic acid and the prevention of bis-acylation. It provides a self-validating protocol for the synthesis, purification, and characterization of the target molecule.

Retrosynthetic Analysis & Strategy

The synthesis is most reliably approached via amide bond formation. Direct reaction with free piperazine is discouraged due to the risk of forming the N,N'-bis(pyrimidin-5-yl) dimer. Therefore, a mono-protection strategy using tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) is the industry standard.

Core Challenges

-

Solubility: Pyrimidine-5-carboxylic acid (CAS: 4595-61-3) exhibits poor solubility in non-polar solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding and π-stacking.

-

Activation: The electron-deficient pyrimidine ring reduces the nucleophilicity of the carboxylate, requiring highly active coupling agents (e.g., HATU) or conversion to the acid chloride.

Reaction Scheme Logic (DOT Visualization)

Caption: Stepwise synthetic pathway utilizing Mono-Boc protection strategy to ensure 1:1 stoichiometry.

Experimental Protocol

Method A: The "Gold Standard" (HATU Coupling)

This method is preferred for medicinal chemistry scales (100 mg – 5 g) due to its high reliability and tolerance of moisture.

Reagents & Materials

| Reagent | Equiv.[1] | Role | Notes |

| Pyrimidine-5-carboxylic acid | 1.0 | SM | Limiting reagent; often hygroscopic. |

| N-Boc-piperazine | 1.1 | SM | Slight excess ensures complete consumption of acid. |

| HATU | 1.2 | Coupling Agent | Preferred over EDC/HOBt for electron-deficient acids. |

| DIPEA (Hünig's Base) | 3.0 | Base | Scavenges protons; maintains basic pH for coupling. |

| DMF (Anhydrous) | - | Solvent | Essential for solubilizing the pyrimidine acid. |

Step 1: Amide Coupling[2][3]

-

Dissolution: In a flame-dried round-bottom flask, dissolve Pyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: Sonication may be required.

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C. Stir for 15 minutes. The solution should turn yellow/orange, indicating active ester formation.

-

Addition: Add N-Boc-piperazine (1.1 equiv) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target [M+H]+ = ~293.15 for Boc-intermediate).

Step 2: Workup & Purification

-

Quench: Dilute the reaction mixture with EtOAc (10x volume) and wash sequentially with:

-

Sat. NaHCO₃ (2x) – Removes unreacted acid and HATU byproducts.

-

Water (3x) – Critical to remove DMF.

-

Brine (1x).

-

-

Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: If necessary, purify via flash chromatography (0-10% MeOH in DCM).

Step 3: Deprotection

-

Dissolution: Dissolve the Boc-intermediate in minimal 1,4-dioxane or DCM.

-

Acidolysis: Add 4M HCl in Dioxane (5-10 equiv). Stir at room temperature for 2 hours. A white precipitate (the HCl salt) typically forms.

-

Isolation: Filter the solid and wash with Et₂O to remove organic impurities.

-

Yield: Typically >85% over two steps.

-

Method B: Scalable Alternative (Ester Aminolysis)

For scales >10g, avoiding expensive HATU is desirable.

-

Esterification: Reflux Pyrimidine-5-carboxylic acid in MeOH with catalytic H₂SO₄ to form Methyl pyrimidine-5-carboxylate .

-

Aminolysis: React the methyl ester with Piperazine (5.0 equiv) in MeOH at reflux.

-

Note: The large excess of piperazine prevents dimer formation.

-

Workup: Evaporate MeOH. Partition between water and DCM. The excess piperazine stays in the aqueous phase; the product extracts into DCM.

-

Workup Logic & Troubleshooting

The following decision tree helps navigate common purification issues, particularly regarding the solubility of the pyrimidine core.

Caption: Purification decision tree emphasizing DMF removal and product recovery.

Characterization & QC

The final product is typically isolated as the Hydrochloride salt (stable solid) or the free base (viscous oil/solid).

NMR Interpretation (Diagnostic Signals)

The pyrimidine ring current causes significant deshielding.

-

Solvent: DMSO-d₆ (Preferred for HCl salts).

| Proton | Shift (ppm) | Multiplicity | Integration | Assignment |

| H-2 (Pyr) | 9.25 – 9.35 | Singlet | 1H | Most deshielded; between two nitrogens. |

| H-4, H-6 (Pyr) | 9.10 – 9.20 | Singlet | 2H | Chemically equivalent in the 5-substituted symmetric core. |

| NH (Amide/Salt) | 9.00 – 9.50 | Broad | 1-2H | If HCl salt; exchangeable with D₂O. |

| Piperazine (α-N) | 3.40 – 3.80 | Broad Mult. | 4H | Adjacent to carbonyl; restricted rotation may broaden peaks. |

| Piperazine (β-N) | 3.00 – 3.20 | Broad Mult. | 4H | Adjacent to secondary amine. |

Mass Spectrometry

-

Formula: C₉H₁₂N₄O

-

Exact Mass: 192.10

-

Observed [M+H]+: 193.10

-

Fragmentation: Loss of piperazine (m/z ~86) is common in MS/MS.

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. Link

Sources

Physicochemical properties of 5-(Piperazine-1-carbonyl)pyrimidine

Title: Physicochemical Profile & Technical Guide: 5-(Piperazine-1-carbonyl)pyrimidine

Abstract This technical guide provides an in-depth analysis of 5-(Piperazine-1-carbonyl)pyrimidine (Pyrimidin-5-yl(piperazin-1-yl)methanone), a critical heterocyclic building block in medicinal chemistry. Often utilized as a hydrophilic linker or pharmacophore in kinase and epigenetic modulators (e.g., EZH2 inhibitors), its physicochemical behavior is defined by the interplay between the electron-deficient pyrimidine ring and the basic piperazine moiety. This document outlines its structural properties, ionization behavior (pKa), solubility profile, synthetic methodologies, and stability considerations for drug development applications.

Chemical Identity & Structural Analysis[1][2][3][4]

Compound Name: 5-(Piperazine-1-carbonyl)pyrimidine

IUPAC Name: Pyrimidin-5-yl(piperazin-1-yl)methanone

Molecular Formula: C

Structural Components

The molecule consists of two distinct heterocyclic domains linked by a carbonyl bridge:

-

Pyrimidine Ring (Head): An electron-deficient aromatic system. The nitrogen atoms at positions 1 and 3 create a significant dipole and reduce the electron density of the ring carbons.

-

Carbonyl Linker: A rigid spacer that conjugates the pyrimidine ring to the piperazine nitrogen, creating an amide bond. This bond is planar and restricts rotation, influencing the spatial orientation of the pharmacophore.

-

Piperazine Ring (Tail): A saturated, six-membered ring containing two nitrogen atoms. The N1 nitrogen is part of the non-basic amide, while the distal N4 nitrogen remains a secondary amine, serving as the primary ionization center.

Lipinski & Veber Parameters

| Property | Value | Implication for Drug Design |

| MW | 192.22 Da | Ideal for Fragment-Based Drug Design (FBDD). |

| H-Bond Donors | 1 (NH) | Favorable for membrane permeability. |

| H-Bond Acceptors | 4 (3 N, 1 O) | Moderate; good potential for target interaction. |

| cLogP | -0.8 to -0.5 | Highly hydrophilic; excellent for improving solubility of lipophilic payloads. |

| TPSA | ~58 Ų | Well within the range for oral bioavailability (<140 Ų). |

| Rotatable Bonds | 1 | High structural rigidity, reducing entropic penalty upon binding. |

| Predicted value based on fragment contribution methods. |

Physicochemical Profile

Ionization Behavior (pKa)

Understanding the acid-base profile is critical for formulation and purification. The molecule possesses two potential ionization sites, but only one is physiologically relevant.[1]

-

Site A (Piperazine N4): This is a secondary amine. While typical piperazine has a pKa of ~9.8, the electron-withdrawing effect of the carbonyl group (via the amide linkage) propagates through the ring, slightly reducing the basicity of the distal nitrogen.

-

Experimental Analog: 1-Acetylpiperazine has a pKa of 7.9 .[2]

-

Predicted pKa: 7.8 – 8.1 .

-

Significance: At physiological pH (7.4), this nitrogen exists in an equilibrium of ~75% protonated (cationic) and 25% neutral forms, aiding solubility while maintaining membrane permeability.

-

-

Site B (Pyrimidine Nitrogens): The pyrimidine ring is inherently electron-deficient. The presence of the electron-withdrawing carbonyl group at position 5 further reduces the basicity of the ring nitrogens.

-

Predicted pKa: < 1.0 .

-

Significance: These nitrogens will remain unprotonated under all standard physiological and experimental conditions.

-

Caption: Ionization equilibrium of 5-(Piperazine-1-carbonyl)pyrimidine centered on the distal piperazine nitrogen.

Solubility Profile

-

Aqueous Solubility: High.[3] The molecule is highly soluble in water, particularly at pH < 7 due to protonation of the piperazine amine.

-

Organic Solubility: Moderate to High in polar aprotic solvents (DMSO, DMF, Methanol). Low in non-polar solvents (Hexane, Toluene) due to its polarity and H-bond potential.

Synthesis & Experimental Protocols

Since the free base is often an intermediate, it is typically synthesized from Pyrimidine-5-carboxylic acid.

Synthetic Pathway

The most robust method involves amide coupling. Direct reaction with piperazine can lead to bis-acylation; therefore, using mono-protected piperazine (e.g., N-Boc-piperazine) is recommended for high purity.

Reagents:

-

Pyrimidine-5-carboxylic acid (CAS 4595-61-3)

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF or DCM

Protocol:

-

Activation: Dissolve Pyrimidine-5-carboxylic acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min at RT to form the activated ester.

-

Coupling: Add N-Boc-piperazine (1.1 eq). Stir at RT for 2-4 hours. Monitor by LC-MS (Target mass: MW + 100 for Boc).

-

Workup: Dilute with EtOAc, wash with NaHCO3 (sat) and Brine. Dry over Na2SO4 and concentrate.

-

Deprotection: Dissolve the intermediate in DCM. Add TFA (10-20 eq) or 4M HCl in Dioxane. Stir for 1 hour.

-

Isolation: Evaporate volatiles. The product is obtained as the TFA or HCl salt. To obtain the free base, neutralize with ion-exchange resin (e.g., Amberlyst A-21) or extraction at pH 10.

Caption: Step-wise synthesis workflow ensuring mono-substitution and high purity.

Stability & Handling

-

Amide Bond Stability: The amide linkage at position 5 is electronically stabilized by the pyrimidine ring and is resistant to hydrolysis under neutral and mild acidic/basic conditions. It requires harsh conditions (e.g., 6M HCl, reflux) to cleave.

-

Oxidation Sensitivity: The secondary amine (distal nitrogen) is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air or peroxides.

-

Storage: Store as a hydrochloride salt at -20°C under inert atmosphere (Argon/Nitrogen) to ensure long-term stability.

-

-

Hygroscopicity: As a free base or salt, the compound is likely hygroscopic due to its high polarity. Desiccated storage is mandatory.

Applications in Drug Discovery

This scaffold acts as a "privileged structure" in medicinal chemistry:

-

Solubility Enhancer: The piperazine tail is frequently added to lipophilic kinase inhibitors to improve aqueous solubility and oral bioavailability.

-

Target Engagement: The distal nitrogen can form a critical salt bridge with Aspartate or Glutamate residues in the ATP-binding pocket of kinases (e.g., CDK, JAK) or the substrate groove of epigenetic enzymes (e.g., EZH2, PARP).

-

PROTAC Linkers: The secondary amine serves as an ideal attachment point for alkyl linkers in Proteolysis Targeting Chimeras (PROTACs), connecting the warhead to the E3 ligase ligand.

References

-

pKa of Piperazine Derivatives: Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[5] Link

- Synthesis of Pyrimidine Amides: Example protocol adapted from: Synthesis of 4-[4-(2,3-dihydroxypropyl)piperazin-1-yl]pyrimidine-5-carboxylic acid derivatives. (Generic amide coupling methodology applied to pyrimidine-5-carboxylic acids).

-

1-Acetylpiperazine Properties (Analog): National Center for Biotechnology Information. PubChem Compound Summary for CID 83795, 1-Acetylpiperazine. Link

-

EZH2 Inhibitor Scaffolds: Patent CN114746414A.[6][7] Aza-quinoline compounds and uses thereof (Cites Pyrimidin-5-yl(piperazin-1-yl)methanone as intermediate C8).[6][7] Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine [sitem.herts.ac.uk]

- 4. semanticscholar.org [semanticscholar.org]

- 5. uregina.ca [uregina.ca]

- 6. CN114746414A - Aza-quinoline compounds and uses thereof - Google Patents [patents.google.com]

- 7. CN114746414A - Aza-quinoline compounds and uses thereof - Google Patents [patents.google.com]

The 5-(Piperazine-1-carbonyl)pyrimidine Scaffold: Mechanism of Action & Medicinal Chemistry Guide

The 5-(Piperazine-1-carbonyl)pyrimidine moiety (CAS 1017788-65-6 and derivatives) represents a privileged scaffold in modern medicinal chemistry, functioning primarily as a critical pharmacophore in Kinase Inhibitors and Helicase Inhibitors .

Rather than a single drug, this structure serves as a high-affinity hinge-binding fragment (via the pyrimidine) coupled with a solubilizing solvent-channel extender (via the piperazine-carbonyl linker). It is a core structural motif in the synthesis of advanced therapeutics, including DYRK2 inhibitors , WRN helicase inhibitors , and intermediates for approved drugs like Avapritinib (Ayvakit).

This guide details the mechanism of action (MOA) of this scaffold, its structural biology, and the protocols for its synthesis and application in drug discovery.

Core Mechanism of Action: Structural Pharmacology

The biological activity of the 5-(Piperazine-1-carbonyl)pyrimidine scaffold is defined by its dual-function geometry within the ATP-binding pocket of target enzymes (typically kinases or ATPases).

The "Hinge-Solvent" Interface Mechanism

In the context of kinase inhibition (e.g., DYRK2, PAK, or KIT), the scaffold functions through a precise bipartite mechanism:

-

The Pyrimidine "Warhead" (Hinge Binder):

-

Role: Mimics the adenine ring of ATP.

-

Interaction: The nitrogen atoms (N1/N3) of the pyrimidine ring form crucial hydrogen bonds with the backbone amide/carbonyl of the kinase hinge region (e.g., Leu, Glu, or Met residues).

-

Selectivity: Substitution at the C2 or C4 positions (e.g., with an amino group or another heterocycle) tunes selectivity for specific kinase families (Type I vs. Type II inhibition).

-

-

The Carbonyl-Piperazine "Tail" (Solvent Channel Extender):

-

Role: Extends out of the hydrophobic pocket into the solvent-exposed region.

-

Solubility: The basic nitrogen of the piperazine ring (pKa ~9.8) is typically protonated at physiological pH, drastically improving the aqueous solubility of otherwise lipophilic inhibitors.

-

Interaction: The carbonyl oxygen often acts as a hydrogen bond acceptor for conserved water molecules or specific lysine/aspartate residues at the "gatekeeper" region.

-

Target-Specific Modulation

-

DYRK2 Inhibition: The scaffold orients the pyrimidine to bind the ATP pocket, while the piperazine tail disrupts the active conformation of the activation loop, preventing substrate phosphorylation essential for proteasome-mediated degradation pathways (e.g., in prostate cancer).

-

WRN Helicase Inhibition: In Werner Syndrome Helicase (WRN) inhibitors, this moiety acts as a linker that positions the inhibitor to lock the helicase in an inactive conformation, exploiting synthetic lethality in MSI-high cancers.

Visualization: Pharmacophore Binding Mode

The following diagram illustrates the structural logic of the scaffold within a generic kinase ATP-binding pocket.

Figure 1: Bipartite binding mode of the scaffold. The pyrimidine anchors to the hinge, while the piperazine extends into the solvent, conferring solubility and selectivity.

Experimental Protocols: Synthesis & Validation

To utilize this scaffold in drug development, researchers must synthesize the core intermediate (Piperazin-1-yl)(pyrimidin-5-yl)methanone (CAS 1017788-65-6) or its protected derivatives.

Synthesis of the Core Scaffold

Objective: Synthesize tert-butyl 4-(pyrimidine-5-carbonyl)piperazine-1-carboxylate.

Reagents:

-

Pyrimidine-5-carboxylic acid (1.0 eq)

-

tert-Butyl piperazine-1-carboxylate (1.1 eq)

-

HATU (1.2 eq) or EDCI/HOBt

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

DMF (Dimethylformamide) (Anhydrous)

Protocol:

-

Activation: Dissolve Pyrimidine-5-carboxylic acid (e.g., 500 mg) in anhydrous DMF (5 mL) under N₂ atmosphere. Add DIPEA (2.1 mL) and stir for 5 minutes.

-

Coupling: Add HATU (1.8 g) in one portion. Stir at 0°C for 15 minutes to form the activated ester.

-

Addition: Dropwise add tert-butyl piperazine-1-carboxylate (820 mg) dissolved in DMF (2 mL).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor via LC-MS (Target Mass: [M+H]⁺ ≈ 293.15).

-

Work-up: Dilute with EtOAc (50 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (MeOH/DCM gradient, 0-10%).

-

Deprotection (Optional): To yield the free amine (5-(Piperazine-1-carbonyl)pyrimidine), treat with 4M HCl in Dioxane for 2 hours at RT.

Biological Validation: Kinase Binding Assay (TR-FRET)

Objective: Validate the affinity of the scaffold-containing inhibitor against a target kinase (e.g., DYRK2).

Methodology:

-

Reagents: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar.

-

Setup: In a 384-well plate, mix:

-

5 µL Kinase (5 nM final)

-

5 µL Eu-anti-tag antibody (2 nM final)

-

5 µL Kinase Tracer (Alexa Fluor™ 647, Kd concentration)

-

5 µL Test Compound (Serial dilution in DMSO, 1% final).

-

-

Incubation: Incubate for 60 minutes at RT in the dark.

-

Detection: Read TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 615 nm (Donor) & 665 nm (Acceptor)).

-

Analysis: Calculate IC₅₀ based on the displacement of the tracer. A potent inhibitor utilizing this scaffold should show IC₅₀ < 100 nM.

Case Studies & Applications

DYRK2 Inhibitors (Oncology)

Recent medicinal chemistry campaigns (e.g., J. Med. Chem. 2023) have utilized this scaffold to develop potent inhibitors of DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2).

-

Mechanism: The pyrimidine-5-carbonyl-piperazine unit was identified as a superior replacement for earlier pyridine-based scaffolds, offering better metabolic stability and solubility while maintaining critical H-bonds with Leu-231 in the hinge region.

-

Outcome: Lead compounds demonstrated significant suppression of proteasome activity and tumor growth inhibition in prostate cancer xenografts.

Avapritinib (GIST & Systemic Mastocytosis)

While Avapritinib (Ayvakit) is a complex molecule, its synthesis involves intermediates structurally related to the 5-(piperazine-1-carbonyl)pyrimidine scaffold.

-

Role: The piperazine linker in Avapritinib connects the central pyrimidine core to the pyrrolotriazine moiety, facilitating binding to the active conformation of KIT D816V and PDGFRA D842V mutants.

-

Significance: This demonstrates the scaffold's utility in designing Type I inhibitors that can target resistance mutations where Type II inhibitors (like Imatinib) fail.

Quantitative Data Summary

| Parameter | Value / Property | Relevance |

| CAS Number | 1017788-65-6 | Unique Identifier for the core scaffold |

| Molecular Weight | ~192.22 g/mol | Fragment-sized (Rule of 3 compliant) |

| LogP (Calc) | ~ -0.5 to 0.5 | Highly hydrophilic; improves drug solubility |

| pKa (Piperazine) | ~9.8 (Basic) | Protonated at physiological pH; lysosomotropic potential |

| H-Bond Donors | 1 (NH) | Interaction with solvent or Glu/Asp residues |

| H-Bond Acceptors | 4 (N, O) | Interaction with Hinge (Backbone NH) |

References

-

Discovery of Potent DYRK2 Inhibitors with High Selectivity . Journal of Medicinal Chemistry, 2023. Link

-

Avapritinib (Ayvakit) Approval & Mechanism . New Drug Approvals / FDA, 2020. Link

-

Substituted Benzofuranyl Compounds (PAK Inhibitors) . Google Patents (WO2015003166A1), 2015. Link

-

Nitrogen-containing Compounds as WRN Inhibitors . Google Patents (WO2024153244A1), 2024. Link

-

Chemical Structure & Properties: 5-(Piperazine-1-carbonyl)pyrimidine . ChemSrc / ChemicalBook, Accessed 2026. Link

Strategic Evaluation of Novel Pyrimidine Derivatives: From SAR to Mechanism of Action

Introduction: The Privileged Scaffold Status

In the landscape of medicinal chemistry, the pyrimidine nucleus (1,3-diazine) retains an undisputed status as a "privileged scaffold."[1] Beyond its fundamental role in DNA and RNA architecture (cytosine, thymine, uracil), pyrimidine derivatives form the backbone of blockbuster therapeutics ranging from the classic antimetabolite 5-Fluorouracil (5-FU) to third-generation tyrosine kinase inhibitors (TKIs) like Osimertinib .

For the modern drug developer, the utility of the pyrimidine scaffold lies in its electronic tunability . The presence of two nitrogen atoms in the ring creates a distinct electron-deficient system, allowing for precise functionalization that can exploit hydrogen bonding interactions within the ATP-binding pockets of kinases or intercalate into DNA minor grooves.

This guide provides a technical roadmap for evaluating the biological activity of novel pyrimidine derivatives, moving beyond basic screening to mechanistic validation.

Rational Design & Structure-Activity Relationship (SAR)

To interpret biological data effectively, one must understand the structural drivers of potency.[1] In kinase-targeted pyrimidines (e.g., EGFR inhibitors), the SAR typically follows a "Hinge-Solvent-Hydrophobic" binding model.

The SAR Map

The following logic governs the derivatization of the pyrimidine core for maximal biological impact:

-

N1 & C2 (Hinge Binding): Modifications here often facilitate hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR).

-

C4 & C6 (Solvent Exposure): Bulky groups here (e.g., morpholine, substituted anilines) improve solubility and pharmacokinetic profiles. In covalent inhibitors, acrylamide "warheads" are attached here to form irreversible bonds with cysteine residues.

-

C5 (Gatekeeper Interaction): Small hydrophobic groups (halogens, methyl) here dictate selectivity against the "gatekeeper" residue of the target protein.

Visualization: Pyrimidine SAR Logic

Caption: Fig 1. Structural logic for pyrimidine derivatization targeting kinase inhibition. Covalent warheads at C4/C6 are critical for overcoming resistance.

Core Mechanism of Action: EGFR Kinase Inhibition[2][3][4]

While pyrimidines exhibit antimicrobial and antiviral properties, their highest value currently lies in oncology, specifically targeting the Epidermal Growth Factor Receptor (EGFR) .

The Signaling Cascade

Novel pyrimidine derivatives (particularly fused systems like thienopyrimidines or quinazolines) function as ATP-competitive inhibitors. By occupying the ATP-binding pocket of the intracellular tyrosine kinase domain, they prevent auto-phosphorylation.

Mechanism Validation:

-

Blockade: Inhibitor binds to EGFR.

-

Downstream Silence: Prevention of phosphorylation inhibits the RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT-mTOR (survival) pathways.

-

Apoptosis: The cell, deprived of survival signals, undergoes programmed cell death.

Visualization: EGFR Inhibition Pathway

Caption: Fig 2. EGFR signaling cascade.[2] Pyrimidine derivatives competitively inhibit ATP binding, silencing downstream RAS/RAF and PI3K/AKT pathways.

Experimental Protocols & Validation

To establish scientific authority, data must be reproducible. The following protocols are industry standards for validating pyrimidine activity.

In Vitro Cytotoxicity: The MTT Assay

This colorimetric assay measures metabolic activity as a proxy for cell viability.[3] It is the "gatekeeper" assay for any novel compound.

Protocol:

-

Seeding: Plate cancer cells (e.g., A549, MCF-7) at

to -

Treatment: Add the test pyrimidine derivative at serial dilutions (e.g., 0.1 µM to 100 µM). Include DMSO (0.1%) as a vehicle control and a standard drug (e.g., Doxorubicin or Gefitinib) as a positive control.

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable mitochondria will reduce yellow MTT to purple formazan.[3]

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate IC₅₀ using non-linear regression analysis.

Enzymatic Kinase Assay (EGFR)

To prove the mechanism is indeed kinase inhibition (and not general toxicity), an enzymatic assay is required.

Protocol:

-

Mix: Combine recombinant EGFR kinase domain, peptide substrate (Poly Glu:Tyr), and reaction buffer in a 384-well plate.

-

Inhibit: Add the pyrimidine derivative and incubate for 20 minutes.

-

Initiate: Add ATP (at

concentration) to start the reaction. -

Detect: Use a detection method such as ADP-Glo or FRET . The signal is proportional to the amount of phosphorylated substrate.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine the biochemical IC₅₀.

Data Presentation & Interpretation

When presenting your findings, comparative data is essential. Below is a template for summarizing the biological profile of a novel lead compound ("Pyr-4x") against a standard.

Table 1: Comparative Biological Profile

| Assay Type | Metric | Novel Compound (Pyr-4x) | Standard (Gefitinib) | Interpretation |

| Enzymatic | EGFR (WT) IC₅₀ | 12 nM | 33 nM | Pyr-4x shows superior binding affinity. |

| Enzymatic | EGFR (T790M) IC₅₀ | 45 nM | >1000 nM | Pyr-4x overcomes resistance mutation. |

| Cellular | A549 (Lung) IC₅₀ | 0.8 µM | 1.2 µM | Potent antiproliferative activity. |

| ADMET | LogP | 3.2 | 3.4 | Optimal lipophilicity for membrane permeability. |

Visualization: Screening Workflow

Caption: Fig 3. Iterative workflow for the development of pyrimidine-based therapeutics.

References

-

BenchChem. (2025).[1][2][4] An In-Depth Technical Guide on the Core Mechanism of Action of Pyrimidine-4,6-diamine Derivatives as EGFR Inhibitors. BenchChem.[1][4] Link

-

National Institutes of Health (NIH). (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PubMed Central. Link

-

Springer Nature. (2026). MTT Assay Protocol: Cell Viability and Cytotoxicity.[3] Springer Experiments.[3] Link

-

Taylor & Francis. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.[5][6] Synthetic Communications.[5] Link

-

MDPI. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides.[7] Molecules.[1][2][4][5][6][8][9][10] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies [mdpi.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

Computational Interrogation of the 5-(Piperazine-1-carbonyl)pyrimidine Scaffold

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary

The 5-(Piperazine-1-carbonyl)pyrimidine scaffold represents a privileged structural motif in modern drug discovery, particularly within kinase inhibitors (e.g., VEGFR-2, CDK4/6 antagonists) and GPCR ligands (5-HT1A/2A). Its pharmacological utility stems from a tripartite architecture:

-

The Pyrimidine Core: A rigid, electron-deficient heteroaromatic ring that typically functions as a "hinge binder" in kinase active sites.

-

The Carbonyl Linker: A dipole-rich connector that rigidifies the scaffold via

conjugation while offering a hydrogen bond acceptor. -

The Piperazine Tail: A solubility-enhancing, flexible moiety that projects into solvent-exposed regions or engages in critical salt-bridge interactions via its distal basic nitrogen (

).

Modeling this scaffold presents distinct challenges: the partial double-bond character of the amide-like

Phase I: Quantum Mechanical (QM) Parametrization

Objective: To derive accurate partial charges and torsional parameters that capture the electronic influence of the electron-withdrawing carbonyl on the piperazine ring.

Standard force fields (GAFF2, OPLS3e) often underestimate the electron-withdrawing effect of the pyrimidine-carbonyl system on the piperazine nitrogen (

Protonation State Determination

Before modeling, the ionization state of the distal piperazine nitrogen (

-

Chemical Logic: The

nitrogen is amidic (non-basic) due to resonance with the carbonyl. The -

Protocol: At physiological pH (7.4), the

position should be modeled as protonated (+1 charge) unless specific local environments (e.g., a hydrophobic cage) suggest otherwise.

Charge Derivation Protocol (RESP)

Do not rely on Gasteiger-Marsili charges for this scaffold. The polarization of the carbonyl requires QM-based electrostatic potential fitting.

-

Geometry Optimization:

-

Software: Gaussian / ORCA / Psi4

-

Theory Level: B3LYP/6-31G* or wB97X-D/def2-TZVP (for better dispersion handling).

-

Note: Optimize both the syn and anti conformers of the carbonyl linker.

-

-

Electrostatic Potential (ESP) Calculation:

-

Generate the ESP grid on the optimized geometry.

-

-

RESP Fitting:

-

Fit partial charges to the ESP grid using the Two-Stage RESP algorithm.

-

Constraint: Ensure the piperazine ring maintains symmetry if unsubstituted.

-

Torsional Scanning

The

-

Perform a relaxed potential energy surface (PES) scan in

increments. -

If the barrier height in the force field differs from the QM scan by >1.5 kcal/mol, fit a custom torsional parameter.

Phase II: Conformational Ensemble Generation

Objective: To sample the relevant bioactive conformations, accounting for ring puckering and linker rotation.

The piperazine ring exists predominantly in a chair conformation, but the twist-boat or boat forms are accessible (< 5 kcal/mol) and often required for specific binding modes (e.g., metal coordination).

Workflow[1][2]

-

Generator: Use a low-mode sampling method (e.g., Schrödinger MacroModel or MOE LowModeMD).

-

Settings:

-

Energy Window: 10 kcal/mol (to capture high-energy bioactive states).

-

RMSD Cutoff: 0.5 Å (to eliminate redundant conformers).

-

-

Critical Check: Ensure the ensemble includes:

-

Chair (Equatorial substituent) - Most stable.

-

Chair (Axial substituent) - Less stable but possible.

-

Twist-Boat - Essential for tight pockets.

-

Phase III: Molecular Docking Strategy

Objective: To predict the binding mode with high fidelity, prioritizing the hinge interaction and the electrostatic anchor of the piperazine.

The "Anchor & Wag" Hypothesis

In kinase docking, the pyrimidine ring acts as the Anchor (hinge region), while the piperazine tail acts as the Wag (solvent front). Standard rigid-receptor docking often fails because the protein residues interacting with the bulky piperazine must adapt.

Induced-Fit Docking (IFD) Protocol

Step 1: Grid Generation

-

Center the grid on the hinge region residues (e.g., Glu/Leu in kinases).

-

Constraint: Define a positional constraint (H-bond) on the pyrimidine nitrogen if the hinge interaction is known (e.g., from Olaparib or Pazopanib structures).

Step 2: Soft-Potential Docking

-

Scale down the van der Waals radii of receptor atoms by 0.5 to allow initial placement of the bulky piperazine tail.

Step 3: Prime/Side-Chain Refinement

-

Refine residues within 5 Å of the piperazine tail.

-

Specific Focus: Look for Asp/Glu residues that can form a salt bridge with the protonated

of the piperazine.

Step 4: Rescoring

-

Rank poses using Glide XP or AutoDock Vina scoring functions, prioritizing poses where the piperazine is solvent-exposed or salt-bridged.

Phase IV: Molecular Dynamics & Solvation Analysis

Objective: To validate the stability of the salt bridge and assess the desolvation penalty.

System Setup

-

Force Field: AMBER ff14SB (protein) + GAFF2 (ligand).

-

Solvent: TIP3P or OPC water model (OPC is recommended for better bulk properties).

-

Ions: Neutralize system; add 0.15 M NaCl.

Simulation Metrics

Run a 100 ns production simulation. Analyze the following specific metrics for the scaffold:

| Metric | Definition | Interpretation |

| Linker Dihedral RMSD | Stability of the Carbonyl-Piperazine bond. | High variance (>30°) suggests the linker is not locked by the receptor; entropic penalty may be high. |

| N4-Asp/Glu Distance | Salt bridge stability. | Distance < 3.5 Å for >60% of time indicates a stable electrostatic anchor. |

| Piperazine Puckering | Cremer-Pople parameters ( | Transitions between chair/boat during simulation indicate strain. |

| Water Bridges | Radial Distribution Function (RDF) of water around Carbonyl O. | Sharp peak at 2.8 Å indicates a structural water molecule stabilizing the ligand. |

Visualization of the Computational Workflow

The following diagram illustrates the integrated workflow for modeling this scaffold, from QM parametrization to dynamic validation.

Caption: Integrated workflow for modeling 5-(Piperazine-1-carbonyl)pyrimidine derivatives, emphasizing QM charge derivation and dynamic validation.

Interaction Logic Diagram

This diagram visualizes the pharmacophoric map of the scaffold within a typical kinase or GPCR binding pocket.

Caption: Pharmacophoric interaction map showing the Pyrimidine hinge-binding role and the Piperazine solvent/electrostatic interactions.

References

-

BenchChem. (2025).[1] In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals. BenchChem Technical Resources. Link

-

Rincón, D. A., Zaorska, E., & Malinska, M. (2025).[2] Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests: experimental and computational insights into supramolecular binding. RSC Advances. Link

-

Jorgensen, W. L., et al. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society.[3] Link

-

Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. Link

-

Carotti, A., et al. (2023). Piperazines – Knowledge and References. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Garon, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[4] Link

-

El-Mekabaty, A., et al. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Halogenated N -phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests: experimental and computational insights into supramo ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07259J [pubs.rsc.org]

- 3. Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics [computecanada.github.io]

- 4. pubs.rsc.org [pubs.rsc.org]

Structure-activity relationship of 5-(Piperazine-1-carbonyl)pyrimidine analogs

Technical Monograph: Structure-Activity Relationship of 5-(Piperazine-1-carbonyl)pyrimidine Scaffolds

Executive Summary

The 5-(piperazine-1-carbonyl)pyrimidine scaffold represents a privileged chemotype in modern medicinal chemistry, particularly within the realm of poly(ADP-ribose) polymerase (PARP) inhibition and kinase modulation. This guide deconstructs the structural logic of this moiety, where the pyrimidine ring functions as a nicotinamide mimic (interacting with the NAD+ binding pocket) and the piperazine tail modulates physicochemical properties (solubility, pKa) and pharmacokinetic profiles. This document provides a rigorous analysis of the Structure-Activity Relationship (SAR), validated synthetic pathways, and self-verifying biological assay protocols.

Pharmacophore Deconstruction & Rationale

The efficacy of this scaffold relies on a tripartite "Head-Linker-Tail" architecture. Understanding the causality behind each region is essential for rational drug design.

-

Region A: The Pyrimidine Core (The Warhead)

-

Function: Acts as a hydrogen bond acceptor/donor system. In PARP inhibitors, the N1 and N3 atoms often engage in critical water-mediated H-bonds with residues like Gly863 and Ser904.

-

Causality: Substitution at C2 and C4 dictates the electronic density of the ring. Electron-donating groups (EDGs) like -NH2 or -OMe at these positions can increase the basicity of the ring nitrogens, strengthening H-bond acceptance.

-

-

Region B: The Carbonyl Linker (The Hinge)

-

Function: The carbonyl oxygen (C=O) at the C5 position serves as a rigid H-bond acceptor.

-

Constraint: The amide bond restricts conformational freedom, locking the piperazine "tail" into a specific vector relative to the pyrimidine plane.

-

-

Region C: The Piperazine Tail (The Solubilizer)

-

Function: The basic nitrogen (N4) provides a handle for salt formation, improving aqueous solubility.

-

Metabolic Liability: The piperazine ring is susceptible to oxidative metabolism (N-oxidation). Substituents at N4 are used to block this metabolic soft spot or reach into solvent-exposed pockets of the target protein.

-

Synthetic Architectures

Two primary routes are employed to access this scaffold. Route A (Amide Coupling) is preferred for late-stage diversification of the piperazine tail, while Route B (SNAr) is used when the pyrimidine core requires early modification.

Visualization: Synthetic Workflow

Figure 1: Convergent synthetic strategies for accessing the 5-(piperazine-1-carbonyl)pyrimidine core. Route A allows for library generation via piperazine diversity.

SAR Deep Dive: Optimization Matrix

The following analysis synthesizes data regarding PARP1 inhibitory potency and cellular antiproliferative activity.

Pyrimidine Core Modifications (C2 & C4 Positions)

-

Observation: Unsubstituted pyrimidines often show poor affinity.

-

Modification: Introduction of an amino group (-NH2) or cyclopropylamino group at C2.

-

Result: 5-10x increase in potency.

-

Mechanistic Insight: The exocyclic amine acts as an H-bond donor to the backbone carbonyl of the target protein, mimicking the adenosine moiety of NAD+.

Piperazine N4-Substitutions

-

Small Alkyl (Methyl/Ethyl): Improves solubility but often leads to rapid clearance due to N-demethylation.

-

Benzyl/Aryl Groups: Significantly improves potency by engaging in hydrophobic interactions (pi-stacking) within the "adenine ribose" binding pocket extension.

-

Bulky Acyl Groups (e.g., Cyclopropanecarbonyl): Often tolerated well and improves metabolic stability by reducing the basicity of the N4 nitrogen.

Visualization: SAR Decision Tree

Figure 2: Strategic decision matrix for optimizing the scaffold. Blue path indicates core electronic tuning; Red path indicates pharmacokinetic modulation.

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols include built-in validation steps.

Protocol: PARP1 Enzymatic Inhibition Assay

-

Objective: Quantify the IC50 of analogs against PARP1.

-

Principle: Measures the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Self-Validating Control: Olaparib must be included as a positive control. The assay is valid only if Olaparib IC50 falls within 5–10 nM.

Workflow:

-

Coat Plate: Incubate 96-well strip plates with Histone mixture (20 µg/mL in PBS) overnight at 4°C.

-

Block: Wash and block with 1% BSA/PBS for 1 hour.

-

Reaction Mix: Add PARP1 enzyme (0.5 U/well) + Test Compound (diluted in DMSO, final <1%).

-

Initiation: Add PARP Cocktail (1.6 µM Biotin-NAD+, activated DNA) to initiate reaction. Incubate 60 min at 25°C.

-

Detection: Add Streptavidin-HRP (1:1000) followed by TMB substrate. Stop with 2N H2SO4.

-

Analysis: Measure OD450. Calculate % Inhibition relative to DMSO control.

Protocol: Cell Viability Screening (MTT Assay)

-

Objective: Assess cellular permeability and cytotoxicity.

-

Cell Lines: MDA-MB-231 (Triple-negative breast cancer) and MCF-10A (Non-tumorigenic control).

-

Self-Validating Control: Z-factor must be >0.5. Untreated cells (DMSO only) represent 100% viability; SDS-treated cells represent 0% viability.

Workflow:

-

Seeding: Seed 5,000 cells/well in 96-well plates. Adhere for 24h.

-

Treatment: Add test compounds (0.1 – 100 µM) for 72h.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Readout: Absorbance at 570 nm.

Representative Data Summary

The table below illustrates the impact of structural modifications on biological activity, synthesized from aggregate literature trends for this chemotype.

| Compound ID | R1 (Pyrimidine C2) | R2 (Piperazine N4) | PARP1 IC50 (nM) | MDA-MB-231 GI50 (µM) | LogP | Notes |

| Ref (Olaparib) | N/A | N/A | 5.0 | 2.1 | 1.8 | Standard Control |

| A-01 | H | H | >10,000 | >100 | 0.5 | Inactive (No H-bond donor) |

| A-05 | -NH2 | H | 850 | 45.0 | 0.8 | Improved Core Binding |

| B-12 | -NH2 | -Benzyl | 45 | 5.2 | 2.4 | Lead Candidate Profile |

| B-14 | -NH-Cyclopropyl | -4-F-Benzyl | 12 | 2.8 | 2.9 | Optimized Hydrophobic Fit |

| C-03 | -CH3 | -Benzyl | 1,200 | 65.0 | 2.1 | Methyl lacks H-bond donor capability |

Table 1: Comparative SAR data demonstrating the necessity of the C2-amino group for potency and the N4-benzyl group for cellular permeability.

References

-

Al-Ghorbani, M., et al. (2021).[1] "Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities." Polycyclic Aromatic Compounds.

-

Identifying new piperazine-based PARP1 inhibitors. (2020). Bahçeşehir University Research Repository.

-

Varano, F., et al. (2020). "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists." Pharmaceuticals.[1][2][3][4][5][6][7]

-

Civiello, R. L., et al. (2016). "Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines." Bioorganic & Medicinal Chemistry Letters.

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives. (2014). Indian Journal of Pharmaceutical Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. tandfonline.com [tandfonline.com]

Technical Guide: 5-(Piperazine-1-carbonyl)pyrimidine Derivatives as Kinase Inhibitors

The following technical guide details the design, synthesis, and biological characterization of 5-(Piperazine-1-carbonyl)pyrimidine derivatives as kinase inhibitors. This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

The 5-(piperazine-1-carbonyl)pyrimidine scaffold represents a privileged pharmacophore in modern kinase inhibitor design. While the pyrimidine core typically functions as the ATP-mimetic "hinge binder," the C5-position carboxamide linker attached to a piperazine moiety serves a dual critical purpose:

-

Solubility Modulation: The piperazine ring introduces a basic center (pKa ~8-9), significantly enhancing aqueous solubility and oral bioavailability compared to flat, lipophilic aromatic systems.

-

Solvent Channel Interaction: The carbonyl-piperazine vector projects substituents into the solvent-exposed region of the kinase pocket, allowing for the fine-tuning of selectivity (e.g., targeting CDK9, Syk, or FAK) without disrupting the primary hinge interaction.

This guide provides a validated workflow for synthesizing these derivatives and profiling their activity against key kinase targets.[1][2]

Chemical Rationale & Binding Mode

The Pharmacophore

The structure is defined by a pyrimidine ring substituted at the 5-position with a piperazine-1-carbonyl group (an amide linkage).

-

Hinge Region (Adenine Pocket): The pyrimidine N1 and C2-amino groups (if present) typically form hydrogen bonds with the kinase hinge region backbone (e.g., Asp/Glu/Leu residues).

-

The "Gatekeeper": Substituents at C4 or C6 of the pyrimidine ring often interact with the gatekeeper residue, determining selectivity between tyrosine kinases (e.g., Src vs. EGFR).

-

The Solubilizing Tail (C5): The piperazine-1-carbonyl moiety extends away from the ATP binding site. The carbonyl oxygen can accept H-bonds from conserved water networks, while the distal piperazine nitrogen allows for salt-bridge formation with surface residues (e.g., Asp or Glu).

Validated Synthetic Protocol

The synthesis relies on a convergent approach: constructing the functionalized pyrimidine core followed by a late-stage amide coupling with the piperazine derivative.

Protocol A: Synthesis of the 5-Carboxypyrimidine Core

Objective: Generate the carboxylic acid precursor for coupling.

-

Starting Material: 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.

-

SNAr Displacement (C4):

-

Dissolve starting material in THF/DMF (1:1).

-

Add 1.1 eq of the desired aniline (e.g., 3-aminopyrazole or substituted aniline).

-

Add 2.0 eq DIPEA. Heat to 60°C for 4 hours.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 1:1) for disappearance of the chloro-pyrimidine.

-

-

Hydrolysis (C5):

-

Treat the intermediate ester with LiOH (3 eq) in THF/Water (4:1) at RT for 12 hours.

-

Acidify with 1M HCl to pH 3 to precipitate the carboxylic acid.

-

Filter and dry under vacuum.[3]

-

Protocol B: Amide Coupling (The Piperazine Installation)

Objective: Install the solubilizing tail.

-

Activation:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT to form the activated ester.

-

-

Coupling:

-

Add N-Boc-piperazine or substituted piperazine (1.1 eq).

-

Stir at RT for 6-12 hours.

-

-

Deprotection (if Boc used):

-

Treat with 20% TFA in DCM for 1 hour.

-

Concentrate and purify via Prep-HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

-

Visualization of Synthetic Workflow

Caption: Convergent synthetic route for 5-(piperazine-1-carbonyl)pyrimidine derivatives via HATU-mediated amidation.

Biological Characterization & Case Studies

Target 1: Spleen Tyrosine Kinase (Syk)

Syk is a key mediator in B-cell receptor signaling.[4] 4-Anilinopyrimidine-5-carboxamides have shown high potency against Syk.

-

Mechanism: The 2-aminoethylamino moiety (at C2) and the 4-anilino group (at C4) anchor the molecule. The 5-carbonyl-piperazine extends towards the solvent front, improving selectivity over ZAP-70.

-

Key Data Point: Derivatives in this class have demonstrated IC50 values < 10 nM against Syk [1].

Target 2: Cyclin-Dependent Kinase 9 (CDK9)

CDK9 regulates transcriptional elongation. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1.[5]

-

SAR Insight: Replacing a C5-sulfonamide with a C5-piperazine-1-carbonyl (or acetyl) group maintains CDK9 potency while significantly reducing cytotoxicity in normal cells compared to CDK2 inhibition [2].

-

Selectivity: The bulky piperazine group exploits the specific geometry of the CDK9 solvent channel, which is distinct from the highly homologous CDK2.

Assay Protocol: In Vitro Kinase Assay (FRET-based)

To validate the activity of synthesized derivatives:

-

Reagents: Recombinant Kinase (Syk or CDK9), Fluorescently labeled peptide substrate (e.g., ULight-PolyGT), ATP (at Km).

-

Reaction:

-

Mix 5 µL of compound (serial dilution in DMSO) with 10 µL of enzyme mix.

-

Incubate 10 min.

-

Add 10 µL of ATP/Substrate mix.

-

Incubate 60 min at RT.

-

-

Detection: Add EDTA/Eu-antibody detection mix. Read TR-FRET signal (Excitation 320nm, Emission 665nm).

-

Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the 5-(piperazine-1-carbonyl)pyrimidine core.

| Position | Substituent | Effect on Potency/Properties |

| C2 (Pyrimidine) | Methylthio (-SMe) | Metabolic liability; often oxidized to sulfoxide/sulfone. |

| C2 (Pyrimidine) | Amino / Anilino | Critical for Hinge Binding (H-bond donor). Increases potency.[3][5] |

| C4 (Pyrimidine) | Bulky Anilino / Thiazole | Determines "Gatekeeper" selectivity.[3] Essential for CDK9/Syk specificity. |

| C5 (Linker) | Carbonyl (Amide) | Rigidifies the piperazine vector; preferred over sulfonamide for solubility. |

| Piperazine N4' | Methyl / Ethyl | Improves cellular permeability (lipophilicity balance). |

| Piperazine N4' | Hydroxyethyl | Increases aqueous solubility; reduces blood-brain barrier penetration. |

Signaling Pathway Visualization (CDK9 Example)

Caption: Mechanism of action for CDK9 inhibition by the scaffold, leading to downregulation of survival proteins (Mcl-1) and induction of apoptosis.[5][6][7]

References

-

Hisamichi, H., et al. (2005).[4] Synthetic studies on novel Syk inhibitors.[2][3][4][8] Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(16), 4936-4951.

-

Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640–659.

-

BenchChem Technical Support.[3][9] (2025).[1][9][10] Application Notes: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling. BenchChem Protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t... - ChEMBL [ebi.ac.uk]

- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Structural Elucidation and Spectroscopic Validation of 5-(Piperazine-1-carbonyl)pyrimidine

Executive Summary & Structural Context

5-(Piperazine-1-carbonyl)pyrimidine (C₉H₁₂N₄O) represents a critical pharmacophore in medicinal chemistry, often serving as a scaffold for kinase inhibitors and GPCR ligands. Its structure combines an electron-deficient pyrimidine ring with a semi-rigid piperazine moiety via a tertiary amide linkage.

For the analytical chemist, this molecule presents specific challenges—most notably the restricted rotation around the amide bond , which complicates NMR interpretation at ambient temperatures. This guide provides a definitive spectroscopic profile, synthesizing Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data to ensure accurate characterization.

Physicochemical Baseline

| Property | Value |

| Formula | C₉H₁₂N₄O |

| Exact Mass | 192.1011 Da |

| Molecular Weight | 192.22 g/mol |

| Key Functionalities | Pyrimidine (aromatic), Tertiary Amide, Secondary Amine |

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary validation step for molecular weight confirmation. For this polar, basic molecule, Electrospray Ionization (ESI) in positive mode is the method of choice.

Fragmentation Mechanics

The fragmentation pattern is driven by charge localization on the basic piperazine nitrogen. The most diagnostic cleavage occurs at the amide bond (N-CO), often accompanied by a McLafferty-like rearrangement or simple heterolytic cleavage.

Diagnostic Ions (ESI+):

| m/z (approx) | Ion Identity | Mechanism |

|---|---|---|

| 193.1 | [M+H]⁺ | Protonated molecular ion (Base Peak). |

| 215.1 | [M+Na]⁺ | Sodium adduct (common in glass/solvent contamination). |

| 107.0 | [Pyrim-CO]⁺ | Acylium ion formed by loss of piperazine. |

| 86.1 | [Piperazine+H]⁺ | Protonated piperazine ring (cleavage of amide). |

| 56.0 | C₃H₆N⁺ | Retro-Diels-Alder fragmentation of the piperazine ring. |

MS Workflow Diagram

The following diagram illustrates the ionization and fragmentation logic.

Caption: ESI+ ionization pathway showing the primary molecular ion and subsequent collision-induced dissociation (CID) fragments.

Infrared Spectroscopy (IR) Fingerprinting

IR spectroscopy provides rapid confirmation of the functional group integrity, specifically the amide linkage and the pyrimidine ring unsaturation.

Key Vibrational Modes

The spectrum is dominated by the Amide I band (C=O stretch). Because the amide is tertiary (attached to the piperazine ring), this band typically appears at a lower frequency than secondary amides, but the electron-withdrawing pyrimidine ring shifts it back to a higher wavenumber.

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |

| 3300–3450 | N-H Stretch (Broad) | Secondary amine of the piperazine ring (H-bonded). |

| 1635–1655 | C=O Stretch (Strong) | Amide I band . Diagnostic for the carbonyl-piperazine link. |

| 1560–1590 | C=N / C=C Stretch | Pyrimidine ring skeletal vibrations. |

| 1440–1460 | CH₂ Scissoring | Piperazine methylene groups. |

| 1240–1280 | C-N Stretch | Amide III band (C-N bond connecting carbonyl and piperazine). |

Nuclear Magnetic Resonance (NMR) Elucidation

This is the most complex aspect of the analysis. As a Senior Scientist, I must highlight that 5-(piperazine-1-carbonyl)pyrimidine exhibits rotamerism at room temperature .

The Rotamerism Challenge

The C-N bond of the amide has partial double-bond character (resonance forms), creating a high rotational energy barrier (~15-20 kcal/mol).

-

Consequence: On the NMR timescale (at 25°C), the rotation is "slow."

-

Observation: The piperazine CH₂ protons adjacent to the carbonyl are magnetically non-equivalent. You may see broadening or distinct sets of peaks (e.g., two triplets instead of one broad signal) for the piperazine ring.

-

Solution: Variable Temperature (VT) NMR at 80°C (in DMSO-d₆) will coalesce these signals into sharp averages.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Note: Shifts are estimates based on electronic environments.

| δ (ppm) | Multiplicity | Integral | Assignment | Notes |

| 9.25 | Singlet (s) | 1H | Pyrimidine H-2 | Most deshielded; between two nitrogens. |

| 9.05 | Singlet (s) | 2H | Pyrimidine H-4, H-6 | Equivalent (due to symmetry/rapid rotation of the ring). |

| 3.65 | Broad / Multiplet | 2H | Piperazine N-CH₂ (a) | Syn to carbonyl oxygen (deshielded). |

| 3.35 | Broad / Multiplet | 2H | Piperazine N-CH₂ (b) | Anti to carbonyl oxygen. |

| 2.75 | Triplet (t) | 4H | Piperazine HN-CH₂ (c, d) | Further from carbonyl; less affected by rotamers. |

| 2.0–3.0 | Broad (br s) | 1H | Piperazine N-H | Exchangeable; shift varies with concentration/water. |

¹³C NMR Data (DMSO-d₆, 100 MHz)

| δ (ppm) | Assignment |

| 165.5 | Carbonyl (C=O) |

| 159.0 | Pyrimidine C-2 |

| 155.5 | Pyrimidine C-4, C-6 |

| 128.0 | Pyrimidine C-5 (Quaternary) |

| ~47.0 | Piperazine CH₂ (next to amide) |

| ~45.0 | Piperazine CH₂ (next to amine) |

Dynamic NMR Logic Diagram

The following Graphviz diagram explains the rotameric equilibrium that defines the NMR spectrum.

Caption: Dynamic NMR behavior showing the equilibrium between amide rotamers. At high temperatures (HT), signals coalesce due to rapid bond rotation.

Experimental Protocols

A. Sample Preparation for NMR

Objective: Obtain high-resolution spectra while managing solubility and exchangeable protons.

-

Solvent Selection: Use DMSO-d₆ (99.9% D). Chloroform-d (CDCl₃) is acceptable but may result in broader amide signals due to slower rotation and lower solubility.

-

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for shimming).

-

Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is referenced correctly.

B. Mass Spectrometry (Direct Infusion)

Objective: Confirm Molecular Weight.

-

Diluent: Prepare a 1 mg/mL stock in Methanol.

-

Working Solution: Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Injection: Direct infusion at 5–10 µL/min.

-

Parameters:

-

Capillary Voltage: 3.0–3.5 kV.

-

Cone Voltage: 20–40 V (Optimize to minimize in-source fragmentation).

-

Scan Range: m/z 50–500.

-

References

-

Restricted Rotation in Amide Bonds (NMR)

-

Mass Spectrometry of Piperazine Derivatives

-

IR Spectroscopy of Pyrimidines

-

General Spectroscopic Data (Piperazine)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. Piperazine [webbook.nist.gov]

- 7. Piperazine [webbook.nist.gov]

- 8. Piperazine [webbook.nist.gov]

Technical Guide: Discovery and Utility of the 5-(Piperazine-1-carbonyl)pyrimidine Scaffold

The following technical guide details the discovery, synthesis, and medicinal chemistry utility of the 5-(Piperazine-1-carbonyl)pyrimidine scaffold. This document is structured for researchers and drug discovery professionals, focusing on the scaffold's role as a privileged pharmacophore for optimizing physicochemical properties and target engagement.

Executive Summary: The "Solubilizing Vector"

In modern drug discovery, the 5-(Piperazine-1-carbonyl)pyrimidine moiety has emerged not as a single drug, but as a high-value privileged scaffold . Its discovery lies in the systematic optimization of kinase and GPCR inhibitors, where it serves a dual function:

-

Physicochemical Optimization: It dramatically improves aqueous solubility and lowers LogP compared to carbocyclic analogs (e.g., phenyl or pyridine rings).

-

Vector Positioning: The rigid amide linker (carbonyl) orients the basic piperazine nitrogen into solvent-exposed regions of the binding pocket, facilitating salt bridge formation with residues like Aspartate or Glutamate.

This guide dissects the structural logic, synthetic protocols, and structure-activity relationships (SAR) that make this scaffold a staple in fragment-based drug discovery (FBDD) and lead optimization.

Chemical Architecture & Pharmacophore Analysis[1]

The 5-(Piperazine-1-carbonyl)pyrimidine scaffold is defined by three distinct structural zones, each contributing to its biological utility.

Structural Zones

-

Zone A: The Pyrimidine Core (Electron-Deficient)

-

Function: Acts as a bioisostere for phenyl or pyridine rings but with significantly reduced lipophilicity. The nitrogen atoms at positions 1 and 3 can serve as H-bond acceptors in the hinge region of kinases.

-

Metabolic Stability: Pyrimidine rings are generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.

-

-

Zone B: The Carbonyl Linker (Rigidification)

-

Function: The amide bond (C=O) introduces planarity and rigidity, restricting the conformational freedom of the piperazine tail. This reduces the entropic penalty upon binding.

-

Dipole: The carbonyl oxygen acts as a strong H-bond acceptor.

-

-

Zone C: The Piperazine Tail (Solubilizing Handle)

-

Function: The distal nitrogen (N4) is basic (pKa ~9.8), ensuring the molecule is protonated at physiological pH. This is critical for solubility and for forming electrostatic interactions with solvent-front residues.

-

Physicochemical Profile

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | ~192.22 Da (Core) | Ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | ~ -0.5 to 0.5 | Low lipophilicity reduces non-specific binding and toxicity. |

| H-Bond Donors | 1 (NH of piperazine) | Key for specific interactions; can be alkylated to tune pKa. |

| H-Bond Acceptors | 4 (2 Pyrimidine N, 1 Amide O, 1 Piperazine N) | High capacity for water solvation. |

| pKa (Basic N) | ~8.5 - 9.8 | Ensures high solubility in gastric fluid (pH 1-2). |

Synthetic Protocol: Modular Construction

The synthesis of 5-(Piperazine-1-carbonyl)pyrimidine derivatives typically employs a convergent strategy, coupling a functionalized pyrimidine carboxylic acid with a protected piperazine.

Reagents & Materials

-

Starting Material A: Pyrimidine-5-carboxylic acid (CAS: 4595-61-3)

-

Starting Material B: tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (CAS: 57260-71-6)

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology

Objective: Synthesis of tert-butyl 4-(pyrimidine-5-carbonyl)piperazine-1-carboxylate followed by deprotection.

-

Activation:

-

Dissolve Pyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Add DIPEA (3.0 equiv) and stir at 0°C for 10 minutes.

-

Add HATU (1.2 equiv) and stir for 30 minutes at 0°C to form the active ester.

-

-

Coupling:

-

Add tert-butyl piperazine-1-carboxylate (1.1 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature (25°C) and stir for 4–12 hours.

-

Monitoring: Check reaction progress via LC-MS (Target Mass: [M+H]+ ~293.15 for Boc-intermediate).

-

-

Work-up:

-

Dilute with EtOAc and wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (0-10% MeOH in DCM).

-

-

Deprotection (TFA Method):

-

Dissolve the Boc-intermediate in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0°C.

-

Stir at room temperature for 1–2 hours.

-

Concentrate in vacuo to yield the trifluoroacetate salt.

-

Free Base Generation: Redissolve in MeOH, pass through a basic ion-exchange cartridge (e.g., SCX-2), and elute with 2N NH₃ in MeOH.

-

Synthetic Workflow Diagram

Caption: Convergent synthesis workflow for the generation of the 5-(Piperazine-1-carbonyl)pyrimidine scaffold.

Biological Utility & Mechanism of Action

The "Solvent Front" Strategy

In kinase inhibitors, the ATP-binding pocket is deep and hydrophobic, but the entrance is solvent-exposed.

-

Mechanism: The pyrimidine ring (often substituted at C2/C4) binds in the hydrophobic pocket. The carbonyl-piperazine tail extends out of the pocket.

-

Benefit: The protonated piperazine nitrogen interacts with the water network or acidic residues (Asp/Glu) at the pocket rim, anchoring the inhibitor and improving residence time.

Case Study Relevance: Avapritinib & Analogs

While the exact connectivity of Avapritinib (Ayvakit) differs slightly (it uses a pyrimidin-5-yl-ketone linked to a phenyl ring, with the piperazine at the C2 position), the 5-(piperazine-1-carbonyl)pyrimidine scaffold is a direct structural isomer used in competitive chemical series.

-

Analogy: Both scaffolds utilize the pyrimidine-piperazine axis to balance potency (aromatic interactions) with solubility (aliphatic amine).

-

Differentiation: The 5-carbonyl-piperazine variant described here is often preferred when the target pocket requires a "kinked" geometry provided by the amide bond, rather than the linear geometry of a C2-substitution.

Structure-Activity Relationship (SAR) Logic

Modifications to the core scaffold allow for precise tuning of biological activity.

Caption: SAR optimization zones for the scaffold. Position 2 drives potency; distal N drives pharmacokinetics.

Experimental Validation Protocols

To validate the bioactivity and quality of the synthesized scaffold, the following assays are standard.

Solubility Assay (Kinetic)

-

Purpose: Confirm the "solubilizing" claim of the piperazine tail.

-

Protocol:

-

Prepare a 10 mM DMSO stock of the compound.

-

Spike into PBS (pH 7.4) to a final concentration of 100 µM.

-

Incubate for 2 hours at 25°C with shaking.

-

Filter (0.45 µm) and analyze filtrate by HPLC-UV.

-

Acceptance Criteria: Solubility > 50 µM is considered "High" for lead-like fragments.

-

Lipophilicity (LogD) Determination

-

Purpose: Ensure the compound falls within the "Golden Triangle" for metabolic stability.

-

Method: Shake-flask method (Octanol/PBS pH 7.4).

-

Target: LogD < 3.0. The hydrophilic piperazine typically drives this value down to 0.5–1.5, ideal for oral bioavailability.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136262624, (4-fluorophenyl)-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methanone. Retrieved from [Link]

- Evans, E. K., et al. (2017).Discovery of Avapritinib (BLU-285): A Potent, Selective Inhibitor of KIT D816V and PDGFRα D842V. Science Translational Medicine. (Contextual reference for pyrimidine-piperazine scaffolds in kinase inhibitors).

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Reference for piperazine as a solubilizing group). Retrieved from [Link]

Therapeutic Potential of the 5-(Piperazine-1-carbonyl)pyrimidine Scaffold: A Fragment-Based Analysis

Topic: Potential Therapeutic Targets of 5-(Piperazine-1-carbonyl)pyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pharmacophore Defined

The molecule 5-(Piperazine-1-carbonyl)pyrimidine (CAS: 1017788-65-6) represents a "privileged scaffold" in modern medicinal chemistry. It is not merely a passive intermediate but a high-value pharmacophore that combines a hydrogen-bond-rich heteroaromatic core (pyrimidine) with a solubilizing, protonatable linker (piperazine-carbonyl).

In the context of Fragment-Based Drug Discovery (FBDD), this moiety serves as a critical anchor for targeting enzymes and receptors requiring a combination of hinge-binding capability (kinases), nicotinamide-pocket mimicry (PARPs), or aspartate-salt-bridging (GPCRs). This guide analyzes the specific therapeutic targets where this scaffold exhibits high potency and explains the mechanistic causality of its binding.

Structural Biology & Physicochemical Profile

The therapeutic utility of 5-(Piperazine-1-carbonyl)pyrimidine is dictated by its electronic distribution and steric geometry.

-

Pyrimidine Ring (C5-linked): Acts as a hydrogen bond acceptor (N1/N3). In kinase inhibitors, this ring often serves as the "hinge binder," interacting with the backbone NH and CO of the ATP-binding pocket.

-

Carbonyl Linker: Provides a rigid spacer that positions the piperazine ring away from the aromatic core, often engaging in water-mediated hydrogen bonds.

-

Piperazine Ring: The secondary amine (N4) is basic (pKa ~9.8). At physiological pH, it is protonated, allowing for ionic interactions (salt bridges) with conserved aspartate or glutamate residues in target proteins (e.g., Asp3.32 in GPCRs).

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Significance in Drug Design |

| Molecular Weight | 192.22 Da | Ideal for FBDD (Rule of 3 compliant). |

| cLogP | ~ -0.5 to 0.2 | High hydrophilicity; improves oral bioavailability of lipophilic warheads. |

| H-Bond Donors | 1 (NH) | Critical for salt-bridge formation. |

| H-Bond Acceptors | 4 (3 N, 1 O) | Facilitates extensive network interactions in solvent-exposed pockets. |

| Rotatable Bonds | 1 (Amide bond) | Limited flexibility reduces entropic penalty upon binding. |

Primary Therapeutic Targets

Target Class A: Tyrosine Kinases (c-KIT & PDGFRα)

The most validated application of the pyrimidine-5-carbonyl-piperazine motif is in the inhibition of Type I/II receptor tyrosine kinases, specifically c-KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) .

-

Mechanistic Causality: The pyrimidine ring mimics the adenine ring of ATP, binding to the hinge region of the kinase. The piperazine tail extends into the solvent-exposed region or the "selectivity pocket," often interacting with the DFG motif (Asp-Phe-Gly).

-

Case Study (Avapritinib/BLU-285): This FDA-approved drug for GIST (Gastrointestinal Stromal Tumors) utilizes a substituted pyrimidine-piperazine core.[1] The specific geometry allows it to bind the active conformation of KIT D816V mutants, which are resistant to traditional inhibitors like Imatinib.

Target Class B: Poly(ADP-ribose) Polymerases (PARP1/2 & Tankyrase)

The 5-(Piperazine-1-carbonyl)pyrimidine scaffold acts as a bioisostere for the phthalazinone core found in first-generation PARP inhibitors (e.g., Olaparib).

-

Mechanistic Causality: The amide-pyrimidine motif mimics the nicotinamide moiety of NAD+ (the substrate of PARP). The carbonyl oxygen accepts a hydrogen bond from the backbone of Gly863 (in PARP1), while the pyrimidine ring stacks between Tyr907 and Tyr896 .

-

Therapeutic Outcome: Inhibition of PARP leads to "synthetic lethality" in tumors with BRCA1/2 mutations (Homologous Recombination Deficiency).

Target Class C: GPCRs (Dopamine & Serotonin)

Piperazine derivatives are classic "privileged structures" for aminergic GPCRs.

-

Mechanistic Causality: The protonated nitrogen of the piperazine forms a crucial salt bridge with the conserved Aspartate (D3.32) residue in Transmembrane Helix 3 (TM3) of Dopamine (D2/D3) and Serotonin (5-HT) receptors.

-

Potential: Antipsychotics and anxiolytics often feature this core to modulate receptor affinity and selectivity.

Visualizing the Mechanism

The following diagram illustrates the signal transduction pathways modulated by this scaffold, specifically focusing on the c-KIT and PARP axes.

Figure 1: Mechanistic mapping of the 5-(Piperazine-1-carbonyl)pyrimidine scaffold to its primary biological targets and downstream therapeutic outcomes.

Experimental Validation Protocols

To validate this scaffold as a hit for a specific target, the following self-validating experimental workflows are recommended.

Protocol A: ADP-Glo™ Kinase Assay (For c-KIT/PDGFRα)